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Abstract
Dhfr-IN-10, a compound with the molecular formula C20H14BrN3S3, has been identified as a

potent inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (Mtb). This

technical guide provides a comprehensive overview of the available data on Dhfr-IN-10,

including its chemical properties, biological activity, and the underlying mechanism of action.

The information is presented to support further research and development of this compound as

a potential anti-tubercular agent.

Introduction to Dihydrofolate Reductase (DHFR) as
a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2] It

catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using

NADPH as a cofactor.[2] THF and its derivatives are essential one-carbon donors for the

synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of

DNA and proteins.[3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair,

leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer

therapies.[3][4]
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In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR is essential for

survival and replication.[1] The development of novel and selective Mtb-DHFR inhibitors is a

key strategy to combat the rise of multidrug-resistant tuberculosis.

Chemical and Physical Properties of Dhfr-IN-10
Dhfr-IN-10, also referred to as compound 4c, is a complex heterocyclic molecule. While the

definitive primary source for its synthesis is not readily available in the public domain, its

systematic name is believed to be 4-(4-bromobenzylidene)-2-((5-mercapto-1,3,4-thiadiazol-2-

yl)methyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Table 1: Physicochemical Properties of Dhfr-IN-10

Property Value

Molecular Formula C20H14BrN3S3

Molecular Weight 516.45 g/mol

Appearance (Not explicitly reported, likely a solid)

Solubility (Not explicitly reported)

Stability (Not explicitly reported)

Biological Activity and Potency
Dhfr-IN-10 has demonstrated potent inhibitory activity against the DHFR enzyme from

Mycobacterium tuberculosis.

Table 2: In Vitro Inhibitory Activity of Dhfr-IN-10

Target Enzyme Assay Type IC50 (µM)

Mycobacterium tuberculosis

DHFR
Enzymatic Assay 4.21

This data indicates that Dhfr-IN-10 is a promising candidate for further investigation as an anti-

tubercular agent.
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Mechanism of Action: The Folate Synthesis Pathway
Dhfr-IN-10 acts by inhibiting the dihydrofolate reductase enzyme within the folate synthesis

pathway of Mycobacterium tuberculosis. This inhibition blocks the conversion of DHF to THF,

leading to a depletion of essential precursors for DNA and protein synthesis, ultimately

resulting in bacterial cell death.
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Figure 1. Inhibition of the DHFR pathway by Dhfr-IN-10.

Experimental Protocols
While the specific experimental details for the determination of the IC50 of Dhfr-IN-10 are not

available in the public literature, a general methodology for a Mycobacterium tuberculosis

DHFR inhibition assay can be outlined based on established protocols.

General Workflow for Mtb-DHFR Inhibition Assay
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Figure 2. General workflow for a DHFR inhibition assay.

Detailed Spectrophotometric Assay Protocol
A common method for measuring DHFR activity is a spectrophotometric assay that monitors

the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to

NADP+.

Reagents and Buffers:

Assay Buffer: Typically a potassium phosphate buffer (pH 7.0) containing a reducing agent

like dithiothreitol (DTT).
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Mtb DHFR Enzyme: Purified recombinant enzyme.

NADPH Solution: Prepared fresh in assay buffer.

Dihydrofolate (DHF) Solution: Prepared fresh in assay buffer.

Test Compound: Dhfr-IN-10 dissolved in a suitable solvent (e.g., DMSO) and serially

diluted.

Assay Procedure:

In a 96-well UV-transparent microplate, add the assay buffer, Mtb-DHFR enzyme, and

varying concentrations of Dhfr-IN-10 or vehicle control.

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to

allow for inhibitor binding.

Initiate the enzymatic reaction by adding a mixture of NADPH and DHF.

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a

microplate reader.

Data Analysis:

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration

of the inhibitor.

Determine the percentage of inhibition relative to the vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a suitable dose-response curve to calculate the IC50 value.

Future Directions
The potent in vitro activity of Dhfr-IN-10 against Mtb-DHFR warrants further investigation. Key

future research directions include:
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Confirmation of Chemical Structure: Definitive synthesis and structural elucidation of Dhfr-
IN-10.

Whole-Cell Activity: Evaluation of the compound's efficacy against whole M. tuberculosis

cells, including drug-resistant strains.

Selectivity Profiling: Assessment of the inhibitory activity against human DHFR to determine

its selectivity index.

Mechanism of Action Studies: Further biochemical and biophysical studies to characterize

the binding mode of Dhfr-IN-10 to Mtb-DHFR.

Pharmacokinetic and Toxicological Profiling:In vitro and in vivo studies to assess the drug-

like properties and safety profile of the compound.

Conclusion
Dhfr-IN-10 is a promising inhibitor of Mycobacterium tuberculosis dihydrofolate reductase. Its

potent enzymatic inhibition suggests that it could serve as a valuable lead compound in the

development of new anti-tubercular therapies. Further research to fully characterize its

chemical and biological properties is essential to advance this compound through the drug

discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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